Product packaging for 3-Acetyl-2,4-dimethylfuran(Cat. No.:CAS No. 32933-07-6)

3-Acetyl-2,4-dimethylfuran

Cat. No.: B1605151
CAS No.: 32933-07-6
M. Wt: 138.16 g/mol
InChI Key: LNBHNHANEHGMAQ-UHFFFAOYSA-N
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Description

Contextualization of Furan (B31954) Derivatives in Organic and Medicinal Chemistry

Furan derivatives represent a significant and diverse class of heterocyclic compounds that hold a special position in the fields of organic and medicinal chemistry. researchgate.netwisdomlib.org The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. ijabbr.comscispace.com This has made them an important pharmacophore in the design and development of new therapeutic agents. wisdomlib.org

In medicinal chemistry, the incorporation of a furan ring into a molecule can lead to compounds with a range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor activities. wisdomlib.orgijabbr.com The versatility of the furan ring allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. scispace.com This structural diversity and the numerous available synthetic methods make furan derivatives a continuing focus of research in the quest for novel drugs. researchgate.net

Academic Significance of Acetyl-Dimethylfurans

Within the vast family of furan derivatives, acetyl-dimethylfurans are of particular academic interest due to their role as versatile synthetic intermediates. The acetyl group provides a reactive handle for a variety of chemical transformations, such as the formation of chalcones, pyrazolines, and other more complex heterocyclic systems. mdpi.comsigmaaldrich.com For instance, 3-acetyl-2,5-dimethylfuran (B1664592), an isomer of the title compound, is used in the synthesis of chalcones and furylfulgide, a type of photochromic molecule. sigmaaldrich.comsigmaaldrich.com

The synthesis of 3-Acetyl-2,4-dimethylfuran itself has been documented in detail. One established method involves the reaction of acetylacetone (B45752) with dimethyl-2-propynylsulfonium bromide in the presence of sodium ethoxide. orgsyn.org This procedure yields the target furan through a cyclization reaction, providing a clear pathway to this specific isomer. orgsyn.org The academic significance of such compounds lies in their utility as building blocks, allowing for the construction of more elaborate molecular architectures and the exploration of new chemical space.

Scope and Challenges in the Comprehensive Study of Substituted Furans

Despite their importance, the comprehensive study and synthesis of substituted furans are not without challenges. A primary difficulty lies in achieving regioselectivity, especially when creating polysubstituted furans. scispace.comnih.govd-nb.info The preparation of a specific isomer from a library of potential products that can arise from the permutation of different substituents around the furan core is a significant synthetic hurdle. nih.govd-nb.info

Many traditional methods for synthesizing furans, such as the Paal-Knorr condensation or the Feist-Benary reaction, can be limited in scope or require harsh reaction conditions. scispace.comrsc.org Furthermore, the furan ring itself can be sensitive to certain reagents and conditions, which can hamper direct functionalization approaches. scispace.comd-nb.info Modern synthetic chemistry is focused on developing more modular, efficient, and milder methods to access highly substituted furans. nih.govmdpi.com These new strategies, such as transition-metal-free photocatalytic methods or novel cascade reactions, aim to overcome the limitations of classical approaches and provide access to a wider diversity of furan-containing molecules for further study and application. scispace.comnih.gov

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₈H₁₀O₂
1-(2,4-dimethylfuran-3-yl)ethanone C₈H₁₀O₂
Furan C₄H₄O
3-acetyl-2,5-dimethylfuran C₈H₁₀O₂
Acetylacetone C₅H₈O₂
Dimethyl-2-propynylsulfonium bromide C₅H₁₀BrS
Sodium ethoxide C₂H₅NaO
Chalcones C₁₅H₁₂O
Pyrazolines C₃H₆N₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1605151 3-Acetyl-2,4-dimethylfuran CAS No. 32933-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethylfuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-10-7(3)8(5)6(2)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHNHANEHGMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342201
Record name 3-ACETYL-2,4-DIMETHYLFURAN
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URL https://comptox.epa.gov/dashboard/DTXSID10342201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-07-6
Record name 3-ACETYL-2,4-DIMETHYLFURAN
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32933-07-6
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Synthetic Methodologies for 3 Acetyl 2,4 Dimethylfuran and Analogues

Established Reaction Pathways

Synthesis via Acetylacetone (B45752) and Acetylenic Sulfonium (B1226848) Salts

A well-established and versatile method for synthesizing substituted furans, including 3-Acetyl-2,4-dimethylfuran, involves the reaction of a β-dicarbonyl compound with an acetylenic sulfonium salt. orgsyn.org This particular synthesis is a variation of the Feist-Benary furan (B31954) synthesis, which traditionally uses an α-haloketone. orgsyn.org

The synthesis of this compound begins with the preparation of dimethyl-2-propynylsulfonium bromide. This is achieved by reacting dimethyl sulfide (B99878) with 3-bromopropyne in acetonitrile (B52724). orgsyn.org The resulting sulfonium salt is then reacted with the sodium salt of acetylacetone (formed by treating acetylacetone with sodium ethoxide in ethanol). The reaction mixture is refluxed, leading to the formation of this compound with a reported yield of 81%. orgsyn.org

A key advantage of this method is its generality, allowing for the synthesis of a variety of substituted furans by changing the β-dicarbonyl compound and the acetylenic sulfonium salt. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound orgsyn.org

Parameter Value
Starting Materials Acetylacetone, Dimethyl-2-propynylsulfonium bromide
Reagents Sodium ethoxide, Ethanol, Acetonitrile
Reaction Time ~6 hours (reflux)
Yield 81%

| Boiling Point | 90–95°C (12 mm) |

General Principles of Substituted Furan Synthesis

The synthesis of substituted furans is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years. Many classical and modern methods exist for constructing the furan ring system.

One of the most fundamental methods is the Paal-Knorr synthesis , which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. msu.eduscribd.com This method is highly effective for preparing a wide range of substituted furans. msu.edu

The Feist-Benary furan synthesis is another classical approach that utilizes the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. orgsyn.org

Modern synthetic methods often employ transition-metal catalysts to achieve high efficiency and selectivity. For instance, various procedures involving gold, palladium, copper, and platinum catalysts have been developed for the synthesis of substituted furans from acyclic precursors like propargylic derivatives. organic-chemistry.orgresearchgate.net These catalytic reactions often proceed through cycloisomerization or tandem reaction cascades. organic-chemistry.orgresearchgate.net For example, gold and silver catalysts can be used to synthesize polysubstituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. researchgate.net

Exploration of Alternative Synthetic Routes

Green Chemistry Approaches in Furan Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, and furan synthesis is no exception. Green chemistry principles focus on the use of renewable feedstocks, milder reaction conditions, and the reduction of hazardous by-products. catalysis-summit.com

A key area of focus is the utilization of biomass-derived carbohydrates, such as those from agricultural waste, to produce furan-based compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). catalysis-summit.comuliege.be These serve as versatile platform molecules for the synthesis of a wide range of furan derivatives, offering a renewable alternative to petrochemical-based routes. catalysis-summit.com Catalytic processes are crucial in converting biomass into these valuable intermediates. catalysis-summit.com

The development of one-pot reaction processes is another important aspect of green furan synthesis. These processes combine multiple reaction steps into a single operation, which can improve efficiency and reduce waste. rsc.org For example, the synthesis of 3-acetamido-5-acetylfuran (B13792600) from chitin-derived N-acetylglucosamine can be achieved through an integrated one-pot process. rsc.org

Furthermore, the use of more benign solvents and catalysts is a key principle. Research is ongoing to replace traditional volatile organic solvents with greener alternatives. und.edu Biocatalysis, using enzymes or whole-cell systems, is also gaining traction due to its high selectivity and mild reaction conditions. frontiersin.org

Stereoselective Synthetic Protocols

The development of stereoselective methods for the synthesis of furans and their derivatives is of great importance, particularly for applications in medicinal chemistry and natural product synthesis where specific stereoisomers are often required. tandfonline.com

Several stereoselective strategies have been reported. For instance, a palladium-catalyzed coupling of acyclic allylic alcohols with vinyl ethers can produce cyclic acetals with good stereoselection, which can be precursors to furan derivatives. acs.org Another approach involves the stereoselective synthesis of highly functionalized 2H-furans carrying a quaternary stereogenic center through a copper-catalyzed cascade reaction of enaminones and N-tosylhydrazones. rsc.org

One-pot multicomponent reactions are also being explored for the stereoselective synthesis of complex furan-containing heterocycles. tandfonline.comtandfonline.com These reactions offer the advantage of creating multiple chemical bonds and stereocenters in a single step from simple starting materials. tandfonline.com For example, a completely stereoselective synthesis of densely functionalized 2H-indeno[2,1-b]furans has been achieved from triphenylphosphine, dialkyl acetylenedicarboxylates, alcohols, and ninhydrin. tandfonline.com

The Claisen rearrangement of sugar-derived allyl vinyl ethers followed by ozonolysis and acid-mediated acetalization is another powerful stereoselective methodology for constructing cis-fused perhydrofuro[2,3-b]furans. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure the process is as efficient and economical as possible. For the synthesis of furan derivatives, various parameters can be adjusted to achieve these goals.

In the synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, a furanone derivative, the reaction conditions were optimized by varying the solvent and reaction atmosphere. mdpi.com It was found that conducting the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione in a mixture of acetic acid and trifluoroethanol (AcOH-TFE) at room temperature under a dried air stream for 12 hours provided the best yield. mdpi.com

The choice of catalyst is also crucial. For instance, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was found to be the most efficient oxidant among several silver(I) reagents tested, providing a good balance between conversion and selectivity. scielo.br The solvent was also optimized, with acetonitrile proving to be a "greener" and effective alternative to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br

Furthermore, reaction time is a key variable. In the aforementioned dihydrobenzofuran neolignan synthesis, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion and selectivity. scielo.br For the synthesis of this compound, a convenient modification involves preforming the sulfonium salt in acetonitrile and then adding the other reagents without isolation, resulting in a slightly lower but still good yield of 70-75%. orgsyn.org

Table 2: List of Chemical Compounds

Compound Name
This compound
Acetylacetone
Acetonitrile
3-acetamido-5-acetylfuran
4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one
Acetic acid
Alcohols
Allyl vinyl ethers
Benzene
3-bromopropyne
Chitin
Dialkyl acetylenedicarboxylates
Dichloromethane
Dihydrobenzofuran neolignans
Dimethyl sulfide
Dimethyl-2-propynylsulfonium bromide
Enaminones
Ethanol
Furan
Furfural
5-hydroxymethylfurfural (HMF)
α-haloketone
N-acetylglucosamine
Ninhydrin
N-tosylhydrazones
Silver(I) oxide
Sodium ethoxide
Trifluoroethanol
Triphenylphosphine

Chemical Reactivity and Advanced Derivatization of 3 Acetyl 2,4 Dimethylfuran

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for acyl compounds, including the acetyl group of 3-acetyl-2,4-dimethylfuran. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the furan (B31954) ring as a leaving group to form a new carbonyl compound. masterorganicchemistry.comkhanacademy.org The general mechanism involves two key steps: nucleophilic addition to the carbonyl group, followed by the elimination of the leaving group. masterorganicchemistry.com

The reactivity of the acetyl group in this compound is influenced by the electron-donating nature of the dimethylfuran ring. This can make the carbonyl carbon slightly less electrophilic compared to acetyl groups attached to more electron-withdrawing moieties. Nevertheless, a variety of strong nucleophiles can effectively displace the furan group. For instance, reactions with strong nucleophiles like organolithium or Grignard reagents would be expected to proceed, though they may favor addition to the carbonyl over substitution. Hydrolysis, either acid- or base-catalyzed, can convert the acetylfuran into 2,4-dimethylfuran (B1205762) and a carboxylic acid or its conjugate base. libretexts.org

NucleophileReagent ExampleExpected Product
Hydroxide (B78521)Sodium Hydroxide (NaOH)Acetic acid (after workup)
AlkoxideSodium Methoxide (NaOCH₃)Methyl acetate
AmineAmmonia (NH₃)Acetamide
HydrideLithium Aluminum Hydride (LiAlH₄)Ethanol

Interactive Data Table: Expected Products of Nucleophilic Acyl Substitution (This is a simplified representation of expected outcomes.)

Condensation Reactions for Novel Structures

The acetyl group of this compound also serves as a key functional group for various condensation reactions, enabling the synthesis of more complex molecular architectures. These reactions typically involve the reaction of the enolate of this compound with an electrophile.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. nih.gov In the context of this compound, it would react with various aldehydes to yield furan-containing chalcones. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.gov

Monochalcone Formation with Aromatic and Heterocyclic Aldehydes

The reaction of this compound with a variety of aromatic and heterocyclic aldehydes under Claisen-Schmidt conditions is expected to produce a diverse range of monochalcone derivatives. The general procedure involves stirring equimolar amounts of the acetylfuran and the respective aldehyde in a solvent like ethanol, followed by the addition of an aqueous base solution. nih.gov The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net

AldehydeExpected Chalcone Product
Benzaldehyde1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one
2-Furaldehyde1-(2,4-dimethylfuran-3-yl)-3-(furan-2-yl)prop-2-en-1-one
4-Pyridinecarboxaldehyde1-(2,4-dimethylfuran-3-yl)-3-(pyridin-4-yl)prop-2-en-1-one

Interactive Data Table: Examples of Monochalcone Synthesis

Bis-chalcone Synthesis from Dialdehydes

The versatility of the Claisen-Schmidt condensation extends to the use of dialdehydes, leading to the formation of bis-chalcones. In this reaction, two equivalents of this compound would react with one equivalent of a suitable dialdehyde, such as terephthaldehyde or isophthaldehyde. This results in a symmetrical molecule containing two chalcone moieties linked by a central aromatic ring. These bis-chalcones are of interest for their potential applications in materials science and as precursors to more complex heterocyclic systems.

Heterocyclic Annulation Reactions from Chalcone Intermediates

Chalcones derived from this compound are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone functionality within the chalcone structure is susceptible to reactions with various binucleophiles, leading to the formation of new ring systems. ekb.eg

Pyrimidine (B1678525) Synthesis via Guanidine (B92328) Hydrochloride

A prominent example of heterocyclic annulation from chalcone intermediates is the synthesis of pyrimidine derivatives. The reaction of a furan-containing chalcone with guanidine hydrochloride in the presence of a base, such as potassium hydroxide in ethanol, is expected to yield 2-amino-4,6-disubstituted pyrimidines. derpharmachemica.comresearchgate.netnih.gov In this reaction, the guanidine acts as the binucleophile, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to cyclization and the formation of the pyrimidine ring. asianpubs.org

Chalcone IntermediateExpected Pyrimidine Product
1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one4-(2,4-dimethylfuran-3-yl)-6-phenylpyrimidin-2-amine
3-(4-chlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one4-(4-chlorophenyl)-6-(2,4-dimethylfuran-3-yl)pyrimidin-2-amine

Interactive Data Table: Pyrimidine Derivatives from Chalcones

Kinetic and Mechanistic Studies of Chemical Transformations

The process of keto-enol tautomerism is a fundamental aspect of the reactivity of carbonyl compounds, including this compound. masterorganicchemistry.com This equilibrium between the keto and enol forms is crucial as the enol tautomer acts as a key nucleophilic intermediate in many reactions. libretexts.org The kinetics of enolization, which can be catalyzed by both acids and bases, determine the rate at which this reactive intermediate is formed. khanacademy.org

Kinetic studies on the closely related compound, 2-acetylfuran (B1664036), provide valuable insights into the enolization process. The rates of enolization for 2-acetylfuran have been measured by monitoring its halogenation rates in various media, including water, buffer solutions, dilute acids, and dilute bases. rsc.org These studies reveal that the enolization is subject to catalysis, and the rate can be significantly influenced by the reaction conditions. For ketones with multiple α-hydrogens, the formation of either the kinetic or thermodynamic enolate is possible, depending on factors like the base used, temperature, and reaction time. youtube.comyoutube.com The kinetic enolate is formed faster, typically by removing the less sterically hindered proton, while the thermodynamic enolate is the more stable product. youtube.com

The stability of the enol form is influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com For acetylfurans, the delocalization of electrons into the furan ring can contribute to the stability of the enol tautomer. Thermodynamic parameters, such as the equilibrium constant (KE = [enol]/[keto]), quantify the relative stability of the two forms. For most simple ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com However, specific structural features can increase the proportion of the enol form. Theoretical and computational studies on furan derivatives have been employed to determine thermodynamic parameters, such as the Gibbs free energy of formation (ΔG‡), for various transformation steps, providing a deeper understanding of the stability and reactivity of these compounds. researchgate.netnih.gov

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorDescriptionEffect on Enol Stability
Substitution Alkyl groups on the double bond of the enol.More substituted alkenes are generally more stable, thus favoring the enol form.
Conjugation The C=C double bond of the enol is in conjugation with another π-system (e.g., an aromatic ring).Increases stability through resonance delocalization.
Hydrogen Bonding Intramolecular hydrogen bond between the enolic hydroxyl and a nearby Lewis basic group.Significantly stabilizes the enol form, increasing its concentration at equilibrium.
Aromaticity The enol is part of an aromatic system.A powerful stabilizing factor that can make the enol the major or exclusive tautomer.

The reaction pathways of this compound are dictated by the reactivity of both the furan ring and the acetyl group. The furan moiety can undergo reactions such as oxidation, while the acetyl group allows for transformations typical of ketones, primarily through its enol or enolate form.

Studies on the oxidation of 2,5-dimethylfuran (B142691) by ozone (O₃) show that the furan ring can be opened to form various products, indicating a potential reaction pathway for this compound in atmospheric or oxidative chemical environments. rsc.org The acetyl group's reactivity can be harnessed for carbon-carbon bond formation. Catalytic cross-ketonization has been demonstrated for methyl 2-furoate with carboxylic acids over metal oxide catalysts like ZrO₂, yielding acetyl furan. researchgate.net This suggests that similar catalytic strategies could be employed to transform the acetyl group of this compound.

Furthermore, the enolization of the acetyl group is subject to catalysis by metal ions. rsc.org Metal ions can coordinate to the carbonyl oxygen, increasing the rate of enol formation. This catalytic effect is particularly pronounced for certain metal ions, which can be more effective than proton catalysis. rsc.org This enhanced formation of the enol intermediate can facilitate subsequent reactions, such as aldol (B89426) condensations or halogenations. The analysis of these pathways and the development of selective catalysts are crucial for controlling the chemical transformations of this compound and directing its reactivity towards desired products.

Investigating Reactivity with Biological Nucleophiles

The potential for furan derivatives to interact with biological systems is often linked to their metabolic activation into reactive electrophiles. For 2-methylfuran (B129897), a structurally related compound, metabolic oxidation by cytochrome P450 enzymes (specifically CYP2E1) leads to the formation of a highly reactive α,β-unsaturated metabolite, 3-acetylacrolein (AcA). nih.govnih.gov This reactive intermediate is a potent electrophile capable of reacting with cellular nucleophiles such as proteins and DNA. nih.gov

The reactivity of AcA has been investigated with model biological nucleophiles, including amino acid derivatives and DNA nucleosides. It forms adducts with N-α-acetyl-l-lysine (AcLys) and N-acetyl-l-cysteine (AcCys), demonstrating its potential to modify proteins. nih.gov The reaction with these nucleophiles is rapid, with adduct formation being concentration-dependent and complete in less than a minute. nih.gov

Furthermore, AcA has been shown to react with isolated DNA. nih.gov Studies have demonstrated the formation of adducts with 2′-deoxyadenosine (dA), 2′-deoxyguanosine (dG), and 2′-deoxycytosine (dC), while no reactivity was observed with 2'-deoxythymidine (dT). acs.org The formation of these DNA adducts was found to be time- and dose-dependent. nih.gov These findings indicate that metabolic activation of furan derivatives can lead to reactive species that covalently modify critical biological macromolecules. While these studies focus on a metabolite, they provide a crucial framework for understanding the potential biological reactivity of compounds structurally related to this compound.

Table 2: Reactivity of 3-Acetylacrolein (AcA) with DNA Nucleosides

NucleosideAdduct Formation
2′-deoxyadenosine (dA)Yes
2′-deoxyguanosine (dG)Yes
2′-deoxycytosine (dC)Yes
2′-deoxythymidine (dT)No

Table 3: Characterized Adducts of 3-Acetylacrolein (AcA) with Biological Nucleophiles

NucleophileAdduct NameMethod of Detection
N-α-acetyl-l-lysine (AcLys)AcLys-AcAHPLC-MS/MS
N-acetyl-l-cysteine (AcCys)AcCys-AcAHPLC-MS/MS
2′-deoxyadenosine (dA)dA-AcAUPLC-ESI+-MS/MS, NMR
2′-deoxyguanosine (dG)dG-AcAUPLC-ESI+-MS/MS, NMR
2′-deoxycytosine (dC)dC-AcAUPLC-ESI+-MS/MS, NMR

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Acetyl-2,4-dimethylfuran, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present. The methyl protons of the acetyl group, being in a unique chemical environment, show a characteristic singlet. Similarly, the two methyl groups attached to the furan (B31954) ring, though in different positions, each produce a singlet, indicating no adjacent protons to couple with. The sole proton directly attached to the furan ring also appears as a singlet.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
Data not available Data not available H-5
Data not available Data not available C(2)-CH₃
Data not available Data not available C(4)-CH₃
Data not available Data not available C(=O)-CH₃

Detailed experimental chemical shifts and coupling constants are not publicly available in the sources reviewed.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound displays distinct signals for each of the eight carbon atoms, reflecting their different electronic environments. The carbonyl carbon of the acetyl group typically resonates at a significantly downfield chemical shift. The four carbons of the furan ring show signals in the aromatic region, with those bearing substituents appearing at different shifts compared to the unsubstituted carbon. The two methyl carbons attached to the furan ring and the methyl carbon of the acetyl group appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available C-2
Data not available C-3
Data not available C-4
Data not available C-5
Data not available C(2)-C H₃
Data not available C(4)-C H₃
Data not available C =O
Data not available C(=O)-C H₃

Specific experimental chemical shift values are not publicly available in the reviewed sources.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in providing further structural details. A COSY spectrum would reveal correlations between coupled protons, though for this compound, where all proton signals are singlets, no cross-peaks would be expected. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups, which would be useful in confirming the assignments of the carbon signals. For instance, a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Specific experimental data from 2D NMR techniques for this compound are not available in the public domain.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group's ketone. The presence of the furan ring is confirmed by C-O-C stretching vibrations and C=C stretching bands within the aromatic region. The C-H stretching vibrations of the methyl groups and the furan ring proton are also observed.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibrational Mode Functional Group
Data not available C=O Stretch Ketone
Data not available C=C Stretch Furan Ring
Data not available C-O-C Stretch Furan Ring
Data not available C-H Stretch Methyl/Aromatic

Detailed experimental IR frequencies and their assignments are not publicly available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 138, which corresponds to its molecular weight. nih.gov The most intense peak in the spectrum, known as the base peak, is observed at m/z 123. nih.gov This prominent fragment is formed by the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones, resulting in the formation of a stable acylium ion.

Table 4: Key EI-MS Fragmentation Data for this compound

m/z Ion Relative Intensity
138 [M]⁺ Data not available
123 [M - CH₃]⁺ Base Peak

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for separating volatile compounds and confirming their identity through their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of this compound, the electron ionization (EI) mass spectrum provides a distinct fingerprint for its identification.

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 138, which corresponds to the compound's nominal molecular weight. nih.gov The fragmentation pattern reveals key structural motifs. A significant peak is observed at m/z 123, resulting from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds. nih.gov Another characteristic fragment appears at m/z 43, which is indicative of the acetyl cation [CH₃CO]⁺, confirming the presence of the acetyl group. These principal fragments are crucial for confirming the structure of this compound and distinguishing it from its isomers.

Table 1: Key Mass Fragments of this compound from GC-MS Analysis

m/z (Mass-to-Charge Ratio) Ion Identity Significance
138 [C₈H₁₀O₂]⁺ Molecular Ion [M]⁺
123 [M - CH₃]⁺ Loss of a methyl group

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) offers the precision required to determine the exact mass of a molecule, thereby confirming its elemental composition. For this compound, the theoretical monoisotopic mass calculated for its molecular formula, C₈H₁₀O₂, is 138.06808 Da. nih.govuni.lu

HRMS analysis provides an experimentally measured mass that can be compared against this theoretical value with high accuracy (typically within 5 ppm). This precise correlation between the measured and calculated mass allows for the unambiguous confirmation of the elemental formula, effectively ruling out other potential formulas that might have the same nominal mass. This level of certainty is critical for structural elucidation and purity confirmation in chemical synthesis and analysis.

Table 2: Exact Mass Determination of this compound by HRMS

Parameter Value
Molecular Formula C₈H₁₀O₂
Theoretical Monoisotopic Mass 138.068079557 Da nih.gov

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the interaction of molecules with ultraviolet and visible light, providing insights into their electronic structure, conjugation, and photophysical properties such as absorption and fluorescence.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is governed by the electronic transitions within its conjugated system, which comprises the furan ring and the acetyl group. The molecule is expected to exhibit absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions. The π → π* transition, typically of high intensity, arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent environment.

Fluorescence Spectroscopy and Solvent Polarity Effects

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to its ground state. The emission properties of this compound are highly sensitive to the surrounding environment, particularly solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. evidentscientific.com

For many fluorophores, the excited state is more polar than the ground state. In such cases, increasing the polarity of the solvent leads to greater stabilization of the excited state, which reduces the energy gap for fluorescence emission. evidentscientific.com This results in a bathochromic (red) shift, where the emission maximum (λem) moves to longer wavelengths. researchgate.net Therefore, it is anticipated that the fluorescence emission of this compound will exhibit a red shift as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., methanol). This sensitivity can be utilized to probe the local polarity of the molecule's microenvironment.

Table 3: Illustrative Example of Solvent Polarity Effects on Fluorescence Emission

Solvent Polarity Expected Emission Behavior (λem)
Hexane Low Shorter Wavelength
Dichloromethane (B109758) Medium Intermediate Wavelength
Acetonitrile (B52724) High Longer Wavelength

This table illustrates the general principle of solvatochromic shifts; specific experimental values for this compound require empirical measurement.

Photoreactivity and Quantum Yield Determinations

The photoreactivity of this compound encompasses all chemical and physical processes it undergoes upon absorbing light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield is always less than or equal to 1 and is diminished by competing non-radiative decay pathways that allow the molecule to return to the ground state without emitting a photon.

For ketones like this compound, prominent non-radiative pathways include intersystem crossing (ISC) to the triplet state and internal conversion. The efficiency of ISC can be significant in molecules with carbonyl groups, which often leads to lower fluorescence quantum yields. The determination of the quantum yield requires careful experimental measurement, typically using a well-characterized fluorescence standard. This value provides fundamental insight into the de-excitation dynamics of the molecule's excited state and its potential utility in applications requiring light emission.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Acetyl-2,4-dimethylfuran. Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost and accuracy. chemrevlett.comresearchgate.net DFT calculations can elucidate the electronic structure, molecular geometry, and reactivity of the compound.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀O₂ nih.gov
Molecular Weight 138.16 g/mol nih.gov
Monoisotopic Mass 138.068079557 Da nih.gov
XLogP3 1.4 nih.gov
Polar Surface Area 30.2 Ų nih.gov
Rotatable Bond Count 1 nih.gov

This table contains data computed by PubChem. nih.gov

Prediction of Reaction Pathways and Transition States

Computational modeling is instrumental in predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products. Theoretical calculations on related alkylated furans have been used to construct potential energy surfaces for reactions with atmospheric radicals like OH. researchgate.net

For instance, in reactions analogous to those of other furans, the oxidation mechanism can be explored. rsc.org Theoretical studies on the reaction of 2,5-dimethylfuran (B142691) with ozone (O₃) have shown that the process involves the formation of Criegee intermediates, which can subsequently undergo various transformations. rsc.org Similarly, for this compound, computational methods could predict the pathways for reactions such as nucleophilic acyl substitution, oxidation of the furan (B31954) ring, or reactions involving the methyl groups. These calculations provide the activation energies for each potential step, allowing for the determination of the most favorable reaction mechanism under specific conditions.

Modeling of Solvent Effects on Chemical Reactions

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Theoretical models are used to simulate these solvent effects, providing a more realistic prediction of reaction outcomes. While specific studies on the solvent effects for this compound are not prominent, the methodologies are well-established in computational chemistry. repositorioinstitucional.mx

Models such as the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. This approach allows for the calculation of how a solvent would stabilize or destabilize reactants, products, and transition states, thereby affecting reaction rates and equilibria. For example, in a polar solvent, reactions involving charge separation in the transition state would be accelerated, a phenomenon that can be quantitatively predicted through these computational models.

Thermochemical Characterization and Energetic Studies

Thermochemical data, such as the enthalpy of formation, are crucial for understanding the stability and energy content of a compound. These values can be determined through a combination of experimental techniques and high-level theoretical calculations. For furan derivatives, experimental methods like static bomb combustion calorimetry and Calvet high-temperature microcalorimetry are used to measure enthalpies of combustion and vaporization/sublimation, respectively. mdpi.comresearchgate.net

From these experimental values, the standard molar enthalpy of formation in the gas phase can be derived. researchgate.net Computational methods, such as the G3 composite method, are also employed to calculate gas-phase enthalpies of formation. mdpi.com These theoretical values can then be compared with experimental data to validate the computational model. While specific experimental thermochemical data for this compound is scarce, studies on its isomer, 3-acetyl-2,5-dimethylfuran (B1664592), provide a reference for the expected values and the methodologies used. researchgate.net

Table 2: Thermochemical Data for the Isomer 3-Acetyl-2,5-dimethylfuran

Property Value (kJ·mol⁻¹) Method
Standard Molar Enthalpy of Formation (liquid) -352.1 ± 1.8 Combustion Calorimetry
Standard Molar Enthalpy of Vaporization 57.5 ± 1.5 Calvet Microcalorimetry

This data is for the related isomer, 1-(2,5-dimethylfuran-3-yl)ethanone, and serves as an illustrative example of the types of energetic studies performed on furan derivatives. researchgate.net

Quantitative Structure-Activity Relationship ((Q)SAR) for Biological Endpoint Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities of chemicals based on their molecular structure. d-nb.info These models are particularly valuable for screening large numbers of chemicals for potential toxicity or therapeutic effects without extensive animal testing. ebi.ac.uk

While no specific QSAR studies for this compound were identified, extensive research has been conducted on its isomer, 3-acetyl-2,5-dimethylfuran, as part of safety assessments for food flavoring agents. d-nb.infonih.gov In these studies, (Q)SAR tools like CASE Ultra were used to predict Ames mutagenicity. d-nb.infonih.gov The models are built using a training set of chemicals with known toxicity data and structural descriptors. nih.gov For 3-acetyl-2,5-dimethylfuran, the furan structure itself is a key feature considered by the model, and it was predicted to be positive for mutagenicity, a finding that was later confirmed by in-vitro Ames tests. d-nb.infonih.gov This highlights the predictive power of (Q)SAR. A similar approach could be applied to this compound to predict its potential for various biological endpoints.

Biological Activity and Pharmacological Potential of 3 Acetyl 2,4 Dimethylfuran and Its Derivatives

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Furan (B31954) derivatives have been investigated for their potential to inhibit the growth of various microorganisms.

Research has shown that derivatives of 3-Acetyl-2,4-dimethylfuran exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of chalcones synthesized from 3-acetyl-2,5-dimethylfuran (B1664592) demonstrated significant antibacterial effects. ijrpc.com In one study, chalcone (B49325) derivatives were tested against various bacterial strains, with some compounds containing halogen substituents showing potent activity. ijrpc.com

Another study focused on 2,4-disubstituted furan derivatives prepared from furan-4-carboxylic acid ethyl ester. researchgate.net These compounds were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness against Streptococcus pyogenes, Proteus vulgaris, and Escherichia coli. researchgate.net The minimum inhibitory concentration (MIC) for some of these compounds was found to be as low as 100 µg/ml against E. coli and P. vulgaris. researchgate.net

A different study synthesized 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-one and incorporated it into dental composites. nih.gov This compound demonstrated excellent antibacterial properties against Streptococcus mutans, with its efficacy increasing with higher concentrations in the resin. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeTest OrganismActivity/Finding
Chalcones from 3-acetyl-2,5-dimethylfuranBacillus subtilis, Bacillus pumilus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaSignificant activity, with halogen-containing derivatives being more potent. ijrpc.com
2,4-disubstituted furan derivativesStreptococcus pyogenes, Proteus vulgaris, Escherichia coliEffective against both Gram-positive and Gram-negative bacteria. researchgate.net
3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-oneStreptococcus mutansExcellent antibacterial properties in dental composites. nih.gov

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal potential. The aforementioned study on chalcones derived from 3-acetyl-2,5-dimethylfuran also investigated their antifungal activity against Aspergillus niger, Candida albicans, and Rhizopus oryzae. ijrpc.com The results indicated that these compounds possess significant antifungal properties, with some showing maximal activity. ijrpc.com

Research on other furan derivatives has also highlighted their antifungal capabilities. For example, some heterocyclic chalcone derivatives bearing a furan moiety have been synthesized and shown to have anti-fungal activity.

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeTest OrganismActivity/Finding
Chalcones from 3-acetyl-2,5-dimethylfuranAspergillus niger, Candida albicans, Rhizopus oryzaeSignificant antifungal activity observed. ijrpc.com
Heterocyclic chalcone derivativesVarious fungal strainsShowed antifungal properties.

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in various diseases. Furan derivatives have been identified as having potential anti-inflammatory effects. nih.gov Chalcones, which can be synthesized from 3-acetyl-2,5-dimethylfuran, are known to possess anti-inflammatory properties. mdpi.commdpi.com

A study involving the synthesis of new chalcones from 3-acetyl-2,5-dimethylfuran evaluated their anti-inflammatory activity. ijrpc.com Some of the synthesized compounds were found to have significant anti-inflammatory effects when compared to standard drugs. ijrpc.com Another study synthesized a series of 2,4-Dimethyl-N-aryl-3-furamides and tested their anti-inflammatory activity using a carrageenan-induced paw edema model. bibliomed.org The results showed that some of these novel furamides demonstrated considerable anti-inflammatory effects. bibliomed.org

The anti-inflammatory properties of natural furan fatty acids are thought to be linked to their high antioxidant activity. nih.gov These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Anticancer and Cytotoxic Potential

The search for novel anticancer agents is a major focus of medicinal chemistry, and furan derivatives have shown promise in this area. nih.gov Research has demonstrated that derivatives of 2,4-Dimethylfuran-3-carbonyl chloride can be synthesized to create novel anticancer agents with cytotoxic effects against cancer cell lines.

Chalcones derived from 3-acetyl-2,5-dimethylfuran have also been investigated for their anticancer properties. mdpi.com Furthermore, 3-Acetyl-2,5-dimethylfuran itself has been noted for its potential role in cancer research, exhibiting genotoxic potential in in vitro assays. medchemexpress.com

A study on 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides suggested an increased probability of anticancer properties in derivatives with an odd number of carbon atoms in the alkyl chain. zsmu.edu.ua

Elucidation of Biological Mechanisms of Action (e.g., α,β-unsaturated carbonyl systems)

The biological activity of many derivatives synthesized from this compound, particularly chalcones, can be attributed to the presence of an α,β-unsaturated carbonyl system. This structural motif is a potent electrophile and is pivotal to a common mechanism of action.

The core of this mechanism involves the α,β-unsaturated carbonyl moiety acting as a Michael acceptor. chemicalbook.com This system consists of a carbonyl group conjugated with a carbon-carbon double bond, which creates an electron-deficient region, rendering it susceptible to nucleophilic attack. scribd.com In biological systems, the softest and one of the most available nucleophiles is the sulfhydryl (or thiol) group of cysteine residues found in proteins and enzymes. chemicalbook.comscribd.com

The interaction proceeds via a Michael-type addition reaction, where the nucleophilic thiol group covalently bonds to the β-carbon of the unsaturated system. chemicalbook.comscribd.com This covalent modification of key proteins can lead to a variety of biological outcomes:

Enzyme Inhibition: If the targeted cysteine residue is part of an enzyme's active site, the covalent adduction can lead to irreversible inhibition, disrupting cellular pathways.

Disruption of Protein Function: Modification of cysteine residues outside the active site can still alter protein conformation, stability, or interaction with other molecules, thereby modulating its function.

Induction of Cellular Stress Responses: Such reactions can trigger cellular signaling pathways, like the Nrf2-Keap1 pathway, which is involved in the response to oxidative stress. nih.gov

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable heterocyclic building block in organic synthesis. Its structural features—a reactive acetyl group and a substituted furan ring—make it a useful precursor for constructing more complex molecules intended for pharmaceutical and agrochemical applications. The synthesis of the compound itself is well-established, making it an accessible starting material. scribd.com

Its utility as an intermediate is demonstrated by its application in the synthesis of various target molecules. It can be used to create a range of derivatives, and its presence has been noted in the aroma profile of natural products, indicating its relevance in the broader chemical industry, including pharmaceuticals. A closely related compound, 2,4-Dimethylfuran-3-carbonyl chloride, further highlights the role of this furan scaffold as a reactive intermediate for creating amides, esters, and other derivatives in the development of new chemical entities.

Compound/Intermediate CAS Number Role/Application in Synthesis
This compound 32933-07-6Building block for pharmaceuticals and agrochemicals.
2,4-Dimethylfuran-3-carbonyl chloride 15139-39-6Reactive intermediate for synthesizing amides, esters, and other fine chemicals.
Chalcones N/ASynthesized from acetophenones; precursors to flavonoids and other heterocyclic systems.

Toxicological Assessment and Safety Evaluation of 3 Acetyl 2,4 Dimethylfuran

Genotoxicity Studies

Genotoxicity studies are crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations and cancer.

In vitro assays are the first line of screening for mutagenic potential. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess a chemical's ability to induce mutations in bacteria. wikipedia.org

In a screening of various food flavor chemicals, 3-acetyl-2,5-dimethylfuran (B1664592) was subjected to the Ames test. nih.govd-nb.info The results indicated a strong positive mutagenic response. nih.gov This finding suggests that the compound has the potential to cause genetic mutations in this test system. nih.govd-nb.info The International Fragrance Association (IFRA) has prohibited the use of 3-acetyl-2,5-dimethylfuran as a fragrance ingredient due to its genotoxicity. nih.gov

Table 1: Ames Test Result for 3-Acetyl-2,5-dimethylfuran

Test Compound Assay Result
3-Acetyl-2,5-dimethylfuran Ames Test Strong Positive nih.gov

To evaluate the genotoxic effects in a whole-animal system, a comprehensive 13-week toxicity study was conducted using male F344 gpt delta rats, a reporter gene transgenic model. researchgate.netnih.gov This model allows for the detection of mutations in various organs. researchgate.net

The study revealed a significant increase in gpt mutant frequencies in the livers of the rats. researchgate.netnih.gov This in vivo finding corroborates the in vitro results and indicates that 3-acetyl-2,5-dimethylfuran is genotoxic in the liver of these transgenic animals. researchgate.net

Table 2: In Vivo Genotoxicity of 3-Acetyl-2,5-dimethylfuran in gpt Delta Rats

Organ Finding
Liver Significant increase in gpt mutant frequencies researchgate.netnih.gov

The genotoxicity of many chemical compounds is often mediated through their conversion into reactive metabolites that can bind to DNA, forming DNA adducts. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that the genotoxicity observed with furan-related compounds may be due to the formation of a reactive metabolite. who.intinchem.org Furan (B31954) itself is known to be metabolized to a reactive intermediate. who.intinchem.org

In the comprehensive study with gpt delta rats, the formation of DNA adducts specific to 3-acetyl-2,5-dimethylfuran was observed in the liver, coinciding with the increased mutant frequencies. researchgate.netnih.gov While the exact reactive metabolite of 3-acetyl-2,4-dimethylfuran was not identified in the available literature, studies on the related compound 2-methylfuran (B129897) have shown that it is metabolized to a reactive α,β-unsaturated aldehyde, 3-acetylacrolein. acs.orgnih.govresearchgate.netnih.gov This reactive metabolite has been shown to form adducts with DNA nucleosides. acs.orgnih.gov

Carcinogenicity Evaluations

The potential for a substance to cause cancer is a critical aspect of its safety assessment.

The same 13-week study in gpt delta rats that demonstrated genotoxicity also investigated the carcinogenic potential of 3-acetyl-2,5-dimethylfuran in the liver. researchgate.netnih.gov The results showed a significant increase in the number and area of glutathione (B108866) S-transferase placental form (GST-P)-positive foci in the liver. researchgate.netnih.gov GST-P-positive foci are considered preneoplastic lesions, and their induction is indicative of potential hepatocarcinogenicity. researchgate.net

These findings suggest that 3-acetyl-2,5-dimethylfuran possesses possible carcinogenic activity in the liver. researchgate.netnih.gov While direct evidence for bile duct tumorigenesis by this compound was not found, it is noteworthy that high doses of the parent compound, furan, have been reported to increase the incidence of bile duct tumors in rats. researchgate.net

Table 3: Carcinogenicity Potential of 3-Acetyl-2,5-dimethylfuran in gpt Delta Rats

Organ Finding Implication
Liver Significant increase in number and area of GST-P-positive foci researchgate.netnih.gov Possible carcinogenicity in the liver researchgate.netnih.gov

General Toxicity Profiles and Target Organ Identification

The 13-week study in male F344 gpt delta rats provided significant insights into the general toxicity of 3-acetyl-2,5-dimethylfuran. researchgate.netnih.gov The study identified the nasal cavity and the liver as primary target organs. researchgate.netnih.gov Histopathological examination revealed toxicity in the nasal cavity and hepatocellular hypertrophy. researchgate.netnih.gov

In addition to these organ-specific effects, the study also noted significant alterations in serum biochemistry. researchgate.netnih.gov These changes included altered levels of triglycerides, total cholesterol, and phospholipids (B1166683), indicating an impact on lipid metabolism. researchgate.netnih.gov

Table 4: General Toxicity Profile of 3-Acetyl-2,5-dimethylfuran

Target Organ/System Observed Effects
Nasal Cavity Toxicity researchgate.netnih.gov
Liver Hepatocellular hypertrophy researchgate.netnih.gov
Lipid Metabolism Altered levels of triglycerides, total cholesterol, and phospholipids researchgate.netnih.gov

Assessment of Effects on Hepatic and Nasal Cavity Systems

Recent toxicological studies have provided insights into the effects of 3-acetyl-2,5-dimethylfuran (ADF), a structurally similar compound to this compound, on the hepatic and nasal cavity systems. In a 13-week study using male gpt delta rats, histopathological analysis revealed significant effects in animals administered the compound. researchgate.netresearchgate.net

Specifically, hepatocellular hypertrophy was observed in the group receiving a high dose of ADF. researchgate.net This indicates an increase in the size of liver cells, which can be a response to toxicant exposure. In addition to the hepatic effects, the study also identified toxicity in the nasal cavity of the high-dose group. researchgate.net These findings suggest that both the liver and the nasal cavity are target organs for the toxicity of this furan derivative. researchgate.net The study concluded that ADF affects the nasal cavity and liver and demonstrates genotoxicity and potential carcinogenicity in the liver. researchgate.net

Table 1: Summary of Histopathological Findings for a Structurally Related Furan Derivative

Organ System Finding
Hepatic System Hepatocellular Hypertrophy

Source: ResearchGate, 2022 researchgate.net

Evaluation of Metabolic Alterations (e.g., Lipid Metabolism)

The same comprehensive 13-week toxicity study in male gpt delta rats also investigated the metabolic effects of 3-acetyl-2,5-dimethylfuran (ADF). researchgate.net The results showed significant alterations in lipid metabolism. researchgate.netresearchgate.net

Serum biochemistry analyses revealed notable changes in several key lipid markers. researchgate.net Specifically, levels of triglycerides, total cholesterol, and phospholipids were significantly altered in the groups treated with ADF. researchgate.net In addition to these lipid markers, total protein levels and the albumin/globulin ratios were also affected, indicating a broader metabolic impact. researchgate.net These findings highlight that exposure to this furan derivative can lead to considerable disturbances in lipid metabolism. researchgate.net

Table 2: Significant Serum Biochemistry Alterations from a Structurally Related Furan Derivative

Parameter Outcome
Triglyceride Significantly Altered
Total Cholesterol Significantly Altered
Phospholipid Significantly Altered
Total Protein Significantly Altered

Source: ResearchGate, 2022 researchgate.net

Regulatory and Public Health Implications

International Safety Evaluation Guidelines and Unresolved Toxicological Concerns

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-acetyl-2,5-dimethylfuran, a compound used as a flavouring agent. who.intnih.gov Despite its use in the food industry, JECFA has highlighted unresolved toxicological concerns that have prevented the application of their standard safety evaluation procedure for flavouring agents. who.intnih.gov

A primary concern stems from the fact that furan, the parent compound, is a known carcinogen that can form a reactive metabolite. who.intresearchgate.net There is concern that furan derivatives, including 3-acetyl-2,5-dimethylfuran, may also form reactive metabolites, which could explain observed genotoxicity in some studies. who.int JECFA has noted a lack of data on the potential for these compounds to form such reactive metabolites and on the role of metabolism in their toxicity. who.int

To address these unresolved issues, JECFA has suggested that further studies are necessary. who.intnih.gov These studies should investigate how the substitutions on the furan ring influence metabolism and the potential for the compound to bind to macromolecules. who.intnih.gov Furthermore, research is needed to demonstrate the potential for ring-opening of the furan structure and the reactivity of any resulting products. who.intnih.gov The committee has indicated that depending on the outcomes of these metabolic studies, additional genotoxicity or other toxicological studies might be required to complete a comprehensive safety evaluation. who.intnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
3-Acetyl-2,5-dimethylfuran (ADF)
Furan
Triglycerides
Cholesterol
Phospholipids
Albumin

Natural Occurrence and Environmental Considerations

Endogenous Biosynthesis and Metabolite Classification

Detailed information regarding the specific endogenous biosynthetic pathways of 3-acetyl-2,4-dimethylfuran is not extensively documented in scientific literature. Based on its chemical structure, it is classified as a member of the furan (B31954) family, specifically a substituted furan, and also as an aromatic ketone.

While the direct biosynthesis of this compound remains to be fully elucidated, information on the closely related isomer, 3-acetyl-2,5-dimethylfuran (B1664592), provides some context. This similar compound is recognized as a secondary metabolite. hmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play roles in defense or signaling. hmdb.ca The 2,5-isomer is also described as a plant metabolite, indicating its production within the plant kingdom. chemicalbook.comebi.ac.uk Chemically, it belongs to the class of organic compounds known as aryl alkyl ketones. hmdb.ca

Furan derivatives in nature can be synthesized through various biological pathways. For instance, many furanic compounds are derived from biomass and the dehydration of sugars. specialchem.com While these general pathways exist for the furan class, the specific enzymatic reactions leading to this compound have not been specified.

Presence as a Volatile Flavor Compound in Biological Matrices (e.g., Food Systems)

Substituted furans are significant contributors to the aroma and flavor of many foods, often formed during thermal processing. However, specific documentation identifying this compound as a naturally occurring volatile flavor compound in particular food systems is limited.

In contrast, extensive information is available for its isomer, 3-acetyl-2,5-dimethylfuran , which is a well-documented flavoring agent. chemicalbook.commedkoo.com This compound has been reported as a natural component of coffee. chemicalbook.comthegoodscentscompany.com As a commercial additive, it is used to impart specific flavor notes to a wide range of products. thegoodscentscompany.com Its taste characteristics at a concentration of 2 ppm are described as musty, earthy, nutty, and cocoa-like, with nuances of almond, corn, and savory notes. chemicalbook.com The aroma is characterized as powerful, slightly roasted, and nut-like. chemicalbook.com

The table below details the flavor profile and food applications of the related compound, 3-acetyl-2,5-dimethylfuran, illustrating the role such substituted furans play in food chemistry.

Flavor Profile and Food Applications of 3-Acetyl-2,5-dimethylfuran

AttributeDescriptionSource
Odor Profile Musty, earthy, nutty, raw potato, slightly green with a roasted almond nuance. chemicalbook.com
Taste Profile Musty, earthy raw potato, nutty, and cocoa-like with almond, corn, and savory nuances. hmdb.cachemicalbook.com
Natural Occurrence Coffee. chemicalbook.comthegoodscentscompany.com
Reported Food Applications (as additive) Baked goods. chemicalbook.com
Frozen dairy. chemicalbook.com
Gelatins and puddings. chemicalbook.com
Gravies and Soups. chemicalbook.com
Meat products. chemicalbook.com
Milk products. chemicalbook.com
Nonalcoholic beverages. chemicalbook.com
Soft candy. chemicalbook.com

Broader Environmental Context of Furan Compounds

Furan and its derivatives are a class of volatile organic compounds (VOCs) that are of significant atmospheric importance. researchgate.net Their presence in the environment stems from both natural and anthropogenic sources. Natural sources include biomass burning, which releases furans, furfurals, and phenols into the atmosphere. researchgate.net

Once in the atmosphere, furan compounds are reactive and can undergo secondary transformations. researchgate.net A primary degradation pathway for furans in the troposphere is initiated by reactions with hydroxyl (OH) radicals. researchgate.net These reactions typically involve the addition of the OH radical to the unsaturated carbons of the furan ring, leading to the formation of chemically activated adducts that can degrade rapidly. researchgate.net

The environmental fate of a foreign compound is determined by its inherent properties and its interaction with the physical, chemical, and biological elements of an ecosystem. nih.gov Factors such as potential for biodegradation and biotransformation are key in determining the persistence and impact of chemical compounds in the environment. nih.gov Some bio-based furan polymers, like polyethylene (B3416737) furanoate (PEF), have been developed as more sustainable alternatives to traditional plastics, with some showing potential for biodegradability under specific industrial composting conditions. specialchem.com This highlights the diverse environmental profiles within the broad class of furan-containing compounds.

Future Research Directions and Translational Perspectives

In-depth Mechanistic Studies of Biological Activities and Toxicity Pathways

A critical gap in the current understanding of 3-Acetyl-2,4-dimethylfuran and related compounds is the precise mechanism of their biological action and, pivotally, their toxicity. Furan (B31954) itself is a known carcinogen, and concern exists that substituted furans may undergo metabolic activation to form reactive intermediates. who.int The primary proposed toxicity pathway involves cytochrome P450-mediated epoxidation of the furan ring, followed by hydrolysis and ring-opening to yield reactive and potentially genotoxic α,β-unsaturated 1,4-dicarbonyl intermediates. who.int

Studies on the closely related compound 3-acetyl-2,5-dimethylfuran (B1664592) (ADF) have demonstrated in vivo toxicity to the nasal cavity and liver in rats, along with significant genotoxicity and potential carcinogenicity in the liver. nih.gov This toxicity was linked to the formation of ADF-specific DNA adducts, supporting the reactive metabolite hypothesis. nih.gov Another analog, 2-methylfuran (B129897), is known to be metabolized to the reactive species 3-acetylacrolein, which readily forms adducts with DNA. acs.org

Future research must therefore focus on:

Metabolic Profiling: Elucidating the specific metabolic pathways of this compound in various in vitro and in vivo systems to identify the exact structures of its metabolites.

Reactive Intermediate Trapping: Utilizing trapping agents to isolate and characterize transient reactive species, such as the putative dicarbonyl intermediate, to confirm the metabolic activation pathway.

DNA and Protein Adduct Identification: Characterizing the covalent adducts formed between metabolites and macromolecules like DNA and proteins to understand the molecular initiating events of toxicity. who.int

These in-depth studies are essential to build a complete mechanistic model of both the compound's potential bioactivities and its toxicological profile.

Rational Design and Synthesis of Advanced Derivatives with Enhanced Efficacy and Reduced Toxicity

The broad pharmacological activities associated with the furan nucleus—including antibacterial, anti-inflammatory, and antitumor properties—provide a strong rationale for using this compound as a scaffold for medicinal chemistry. wisdomlib.org The key challenge is to decouple the desired pharmacological effects from the mechanism-based toxicity. Rational design and targeted synthesis of new derivatives are paramount to achieving this goal. wisdomlib.org

Future efforts in this area should involve:

Structural Modification to Block Metabolism: Introducing substituents that sterically hinder or electronically deactivate the furan ring towards epoxidation. For instance, the strategic placement of bulky groups or electron-withdrawing groups could decrease the rate of metabolic activation.

Modulation of Physicochemical Properties: Systematically altering the acetyl and methyl groups to fine-tune properties such as lipophilicity, solubility, and hydrogen bonding capacity to optimize pharmacokinetic profiles and target engagement. semanticscholar.org

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles to determine if the toxicophoric nature of the furan can be eliminated while retaining the desired biological activity.

This approach, guided by structure-activity relationship (SAR) principles, could lead to the development of advanced furan-based compounds with improved therapeutic indices. researchgate.netmdpi.com

Modification Site Potential Substituent Intended Effect
Furan Ring (Position 5)Halogens, CF3Electronically deactivate the ring, potentially reducing metabolic activation.
Acetyl GroupModified Ketones, Amides, EstersModulate target binding, solubility, and metabolic stability.
Methyl GroupsLarger Alkyls, CycloalkylsIntroduce steric bulk to hinder metabolic attack on the furan ring.
Furan CoreThiophene, PyrroleBioisosteric replacement to eliminate furan-specific toxicity.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The translation of any promising compound from the laboratory to industrial application requires efficient, cost-effective, and environmentally benign production methods. Future research should focus on developing sustainable synthetic routes to this compound and its derivatives, moving away from classical methods that may rely on harsh reagents or generate significant waste.

Promising avenues for exploration include:

Catalysis with Non-Noble Metals: Developing catalytic systems based on abundant and low-cost metals like iron, copper, or nickel to replace expensive noble metal catalysts (e.g., palladium, platinum) in key synthetic steps. frontiersin.org

Green Solvents and Reaction Media: Investigating the use of deep eutectic solvents (DESs) or ionic liquids, which can offer unique reactivity and are often considered more environmentally friendly than traditional volatile organic solvents. researchgate.net

Energy-Efficient Synthesis: Employing alternative energy sources such as microwave or ultrasound irradiation, which can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. researchgate.net

Biomass-Derived Feedstocks: Exploring synthetic pathways that utilize platform molecules derived from renewable biomass, aligning with the principles of green chemistry. frontiersin.org

Application in Targeted Drug Discovery and Agrochemical Development

The structural motif of this compound represents a potential starting point for identifying novel bioactive agents. The diverse biological activities reported for various furan derivatives suggest that a systematic screening of this compound and its rationally designed analogs is warranted. wisdomlib.orgresearchgate.net

Future translational perspectives should include:

Broad Biological Screening: Evaluating the compound and its derivatives against a wide array of biological targets, including enzymes, receptors, and whole-cell assays relevant to oncology, infectious diseases (antibacterial, antifungal), and inflammatory conditions. wisdomlib.orgnih.gov

Target Identification: For any identified "hit" compounds, employing chemoproteomics and other modern techniques to deconvolve the specific molecular target(s) responsible for the observed biological effect.

Agrochemical Applications: Screening for potential utility in agriculture as herbicides, pesticides, or fungicides, as the bioactivity of such scaffolds is not limited to human therapeutic targets.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

To support mechanistic studies, pharmacokinetic profiling, and potential applications in food science or environmental monitoring, robust and sensitive analytical methods are required. The detection and quantification of this compound in complex biological, food, or environmental samples present a significant challenge that requires advanced analytical techniques.

Future research should aim to develop and validate methods such as:

High-Performance Liquid Chromatography (HPLC): Coupling HPLC with sensitive detectors like diode-array detectors (DAD) or, more powerfully, tandem mass spectrometry (MS/MS) to achieve high selectivity and low limits of detection (LOD) and quantification (LOQ). researchgate.net

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase extraction (SPE), to efficiently isolate and concentrate the analyte from the matrix, removing interfering substances and improving analytical performance. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While potentially leading to thermal degradation or artifact formation with some furan derivatives, GC-MS remains a powerful tool for volatile compounds and should be explored, possibly with prior derivatization to improve stability and chromatographic behavior. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to confirm the identity of the analyte and its metabolites in complex matrices through accurate mass measurements. The predicted collision cross-section (CCS) values can further aid in confident identification in advanced ion mobility-mass spectrometry techniques. uni.lu

Comprehensive Structure-Activity and Structure-Toxicity Relationship Studies

A holistic understanding of the this compound scaffold requires a concurrent investigation of how structural modifications impact both desired activity and undesired toxicity. This dual approach is the cornerstone of modern drug discovery and chemical safety assessment. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has highlighted the need for studies investigating how the nature and position of substituents on the furan ring influence metabolism and toxicity. who.intnih.gov

A comprehensive research program should involve:

Synthesis of Analog Libraries: Creating a diverse library of compounds where each functional group (acetyl, methyl groups, furan ring positions) is systematically varied.

Parallel Screening: Testing the entire library in parallel assays for both a desired biological endpoint (e.g., enzyme inhibition, antimicrobial activity) and key toxicity markers (e.g., cytotoxicity, genotoxicity, metabolic activation).

QSAR and QSTR Modeling: Using the generated data to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. These computational models can help identify the key structural features that drive efficacy and toxicity, providing predictive power to guide the design of safer, more effective molecules.

Study Type Objective Methodology Expected Outcome
SAR Identify structural features that enhance biological activity.Synthesize analogs and test in bioassays (e.g., enzyme inhibition, cell viability). nih.govA model predicting which structural changes will increase potency.
STR Identify structural features responsible for toxicity.Synthesize analogs and test in toxicity assays (e.g., Ames test, DNA adduct formation). who.intA model predicting which structural changes will decrease toxicity.
QSAR/QSTR Develop predictive computational models for activity and toxicity.Correlate chemical structures with experimental data using statistical methods.In silico tools to prioritize the synthesis of derivatives with the best predicted safety and efficacy profiles.

Q & A

Q. Can microbial biosynthesis replace chemical synthesis for this compound production?

  • Answer: Endophytic fungi (e.g., Coelomycetes TCBP4) biosynthesize structurally related acetylated metabolites via polyketide pathways. Optimizing fermentation conditions (e.g., pH, aeration) and precursor feeding (acetyl-CoA) could enable scalable production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.